6-Chloro-1-methylpyridin-2(1H)-one

Overview

Description

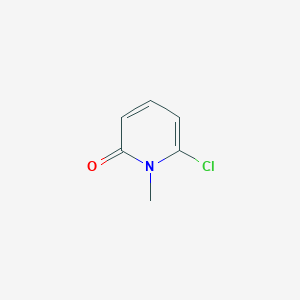

6-Chloro-1-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methylpyridin-2(1H)-one typically involves the chlorination of 1-methylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 6th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-methylpyridin-2(1H)-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The chlorine and methyl groups influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound can modulate biological processes by inhibiting or activating target proteins.

Comparison with Similar Compounds

- 6-Chloro-2-methylpyridin-3(2H)-one

- 6-Chloro-1-ethylpyridin-2(1H)-one

- 6-Bromo-1-methylpyridin-2(1H)-one

Comparison: 6-Chloro-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Biological Activity

6-Chloro-1-methylpyridin-2(1H)-one , also known as 6-chloropicolinic acid or 6-chloro-N-methylpyridin-2-one , is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the sixth position and a methyl group at the first position. This compound has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Involving chloropyridine derivatives and acetic acid derivatives.

- Refluxing : Using solvents like ethanol or methanol to facilitate the reaction conditions.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity , particularly against pests such as mites, ticks, and fleas. Its efficacy as an insecticide is attributed to its ability to disrupt the nervous system of these organisms, leading to paralysis and death.

Pharmacological Potential

In addition to its insecticidal properties, preliminary studies suggest potential pharmacological applications . Notably, it may modulate neurotransmitter systems, indicating possible roles in treating neurological disorders. However, further investigation is necessary to fully understand these effects.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to structurally similar compounds, the following table summarizes their unique features and biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one | Bromine substitution at the third position | Potentially different insecticidal activity |

| 2-Chloro-6-methylpyridin-3(2H)-one | Chlorine at the second position | Varies in reactivity patterns |

| 4-Methyl-6-chloropyridin-2(1H)-one | Methyl substitution at the fourth position | Altered physicochemical properties affecting solubility |

Study on Antimalarial Activity

A study investigated the structure–activity relationship of various pyridine derivatives, including those related to this compound. It found that chlorinated analogues exhibited superior antimalarial activity against Plasmodium falciparum, suggesting that modifications in the pyridine structure could enhance efficacy against malaria parasites .

In Vitro Testing for Antitumor Activity

Another research effort evaluated several derivatives for their antitumor activity against human cancer cell lines. While this compound was not the primary focus, related compounds showed significant growth inhibition in cultured tumor cells, indicating potential pathways for further exploration in cancer therapy .

Properties

IUPAC Name |

6-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMIJNWKTCXRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169246 | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-63-6 | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.